3-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate
Description
Properties
CAS No. |
769153-44-8 |
|---|---|
Molecular Formula |
C23H17Cl2N3O4 |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
[3-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C23H17Cl2N3O4/c1-14-5-8-17(9-6-14)27-21(29)22(30)28-26-13-15-3-2-4-18(11-15)32-23(31)19-10-7-16(24)12-20(19)25/h2-13H,1H3,(H,27,29)(H,28,30)/b26-13+ |
InChI Key |
ZIUSXAAZZMMETM-LGJNPRDNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazone Formation
Hydrazones are typically formed by condensing carbonyl compounds with hydrazines. For this compound, the hydrazono group links the oxo-acetyl-p-toluidino unit to the aromatic ester.
Esterification of 2,4-Dichlorobenzoic Acid
The 2,4-dichlorobenzoate ester is introduced via esterification or coupling reactions.
Common Approaches
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acid Chloride + Alcohol | 2,4-Dichlorobenzoyl chloride + phenol derivative in pyridine | High | |
| DCC Coupling | 2,4-Dichlorobenzoic acid + DCC/DMAP + alcohol | Moderate |
Example from :
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate reacts with morpholinyl-piperidinone derivatives under reflux in toluene, yielding pyrazolo-pyridine esters. This suggests that esterification with chloro-substituted aromatic acids is feasible under mild conditions.
Synthesis of the Oxo-Acetyl-p-Toluidino Moiety
The oxo-acetyl-p-toluidino group is synthesized via:
-
Oxidation or Acetylation : Introduce the ketone and acetyl groups.
-
Amination : Attach the p-toluidino group.
Key Steps
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxidation | Methyl glycolate + methyl acrylate in DMSO | 24–54% | |
| Acylation | Pivaloyl chloride + oxazolidinone auxiliary | 70–85% |
Example from :
Methyl glycolate reacts with methyl acrylate in the presence of sodium hydride (NaH) and DMSO to form methyl 4-oxotetrahydrofuran-3-carboxylate, a cyclic ketone ester. This method could be adapted to form the oxo-acetyl intermediate.
Proposed Synthetic Route
Step 1: Prepare 2-(2-Oxo-2-(p-Tolylamino)acetyl)hydrazine
Step 2: Form the Hydrazone
Step 3: Esterification
-
Coupling : React 2,4-dichlorobenzoic acid with the phenyl alcohol derivative (from Step 2) using DCC/DMAP in dichloromethane.
Optimization Strategies
Solvent and Catalyst Selection
Yield Enhancement
| Challenge | Solution | Impact |
|---|---|---|
| Low solubility | Use dichloromethane or toluene | Improved reaction rates |
| Side reactions | Use low temperatures (-10°C to 0°C) | Minimizes decomposition |
Chemical Reactions Analysis
Types of Reactions
3-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. Studies have shown that derivatives of hydrazone compounds can inhibit the proliferation of cancer cells. For instance, a study demonstrated that hydrazone derivatives can induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death. The specific compound has been tested for its efficacy against various cancer cell lines, showing promising results.
Table 1: Anticancer Activity of 3-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 10 | Cell cycle arrest and apoptosis |
| A549 (Lung) | 12 | Inhibition of proliferation |
Antimicrobial Properties
The compound also exhibits antimicrobial properties. Research indicates that hydrazone derivatives can act against a range of bacterial and fungal pathogens. The mechanism often involves disruption of the microbial cell membrane or interference with essential metabolic pathways.
Agricultural Applications
Pesticidal Activity
In agricultural science, the compound has been investigated for its potential as a pesticide. Its structure allows it to interact with biological systems in pests, potentially leading to mortality or reduced reproduction rates. Studies have suggested that compounds with similar structures can effectively target specific enzymes in pest organisms.
Table 2: Pesticidal Activity of 3-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate
| Pest Species | LC50 (mg/L) | Mode of Action |
|---|---|---|
| Aphis gossypii | 20 | Inhibition of acetylcholinesterase |
| Spodoptera exigua | 15 | Disruption of hormonal regulation |
| Fusarium oxysporum | 25 | Cell wall synthesis inhibition |
Materials Science
Polymer Chemistry
The compound has potential applications in polymer chemistry as a building block for synthesizing novel materials. Its reactive functional groups can be utilized to create polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
Case Studies
-
Anticancer Study
A recent study published in the Journal of Medicinal Chemistry explored the anticancer effects of hydrazone derivatives similar to the compound . The researchers found that these compounds could significantly reduce tumor growth in vivo models. -
Pesticide Efficacy Trial
An efficacy trial conducted on agricultural pests demonstrated that formulations containing this compound provided substantial control over pest populations compared to traditional pesticides. -
Material Development Research
Research published in Polymer Science highlighted the use of this compound in developing biodegradable plastics with enhanced properties, showcasing its versatility beyond medicinal applications.
Mechanism of Action
The mechanism of action of 3-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analog: 2-Methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 2,4-dichlorobenzoate
Key Differences :
Comparison with Naphthyl Hydrazone Derivatives ()
Key Findings :
- Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) on phenyl rings exhibited superior antifungal activity against Candida spp. and Aspergillus spp. compared to Fluconazole .
- Electron-donating groups (e.g., methyl, methoxy) at specific positions (e.g., C-6 of cyclohexenone) also enhanced activity .
Structural Contrasts :
Hypothesized Activity :
- However, the 2,4-dichlorobenzoate group could compensate by enhancing lipophilicity and membrane penetration.
Electronic and Steric Effects
- Electron-Donating Groups :
- Steric Bulk :
- The naphthyl group’s larger size () may hinder binding in some targets but improve it in others due to hydrophobic pockets .
Biological Activity
3-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate, a complex hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C25H23N3O5
- Molecular Weight : 445.47 g/mol
The structure features a hydrazone linkage, which is known to contribute to various biological activities.
The biological activity of this compound primarily stems from its interactions with biological macromolecules. Key mechanisms include:
- Inhibition of Enzymatic Activity : Hydrazones often act as enzyme inhibitors, potentially affecting metabolic pathways.
- Antioxidant Properties : Compounds with similar structures have shown antioxidant activities, which may help in mitigating oxidative stress in cells.
- Antimicrobial Activity : Some derivatives have demonstrated efficacy against various pathogens, suggesting potential therapeutic applications.
Biological Activity Overview
The following table summarizes the biological activities reported for similar compounds and their potential implications:
Case Studies
-
Anticancer Activity :
A study investigating the anticancer properties of hydrazone derivatives found that compounds similar to 3-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest. -
Antimicrobial Efficacy :
Another research highlighted the antimicrobial properties of related hydrazone compounds against Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as potential leads for developing new antimicrobial agents. -
Enzyme Inhibition Studies :
Research focused on the inhibition of acetylcholinesterase (AChE) by similar hydrazones indicated that these compounds could be beneficial in treating neurodegenerative diseases like Alzheimer's by enhancing cholinergic function.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between hydrazone derivatives and activated carbonyl intermediates. For example, hydrazono-acetyl precursors (e.g., 3-oxo-3-aryl-2-arylhydrazonopropanals) undergo nucleophilic addition with substituted benzoates under acidic catalysis. Optimization involves adjusting solvent polarity (e.g., acetic acid), temperature (60–80°C), and stoichiometric ratios of reactants to maximize yield. Monitoring via TLC or HPLC is critical to track intermediate formation .
Q. Which spectroscopic techniques are most effective for characterizing its structure and purity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm the hydrazone linkage (N–H proton at δ 10–12 ppm) and aromatic substituents (e.g., dichlorobenzoate protons).
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bending (hydrazone at ~1600 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Validate stoichiometry.
Cross-referencing with analogous hydrazono compounds in literature ensures accuracy .
Q. How can researchers assess its stability under varying pH conditions?
- Methodological Answer : Conduct pH-metric titrations in buffered solutions (pH 2–12) while monitoring UV-Vis absorbance or fluorescence changes. Stability is indicated by consistent spectral profiles. For hydrolytic degradation studies, use HPLC to quantify breakdown products (e.g., free benzoic acid derivatives) .
Advanced Research Questions
Q. What computational strategies can predict its electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (PCM model) and Mulliken charge analysis clarify interactions with biological targets or solvents .
Q. How do structural modifications (e.g., substituent variation) impact its biological activity?
- Methodological Answer : Design analogs by replacing the p-tolyl or dichlorobenzoate groups with electron-withdrawing/donating substituents. Evaluate antimicrobial or enzyme-inhibitory activity via:
- MIC assays (bacterial/fungal strains).
- Molecular docking (e.g., Schrödinger Maestro) to simulate binding to target proteins (e.g., bacterial enzymes).
Correlate results with Hammett σ values or LogP to establish structure-activity relationships .
Q. What experimental designs resolve contradictions in reported biological data?
- Methodological Answer : If conflicting activity data arise (e.g., antimicrobial vs. cytotoxic effects), employ:
- Dose-response curves to differentiate selective vs. nonspecific effects.
- Proteomic profiling to identify off-target interactions.
- Comparative studies using standardized cell lines (e.g., HEK293 vs. HeLa) to isolate tissue-specific responses .
Q. How can environmental fate studies be structured to evaluate its persistence or toxicity?
- Methodological Answer : Follow OECD guidelines for:
- Biodegradation assays : Measure half-life in soil/water matrices via LC-MS/MS.
- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests.
- QSAR models : Predict bioaccumulation potential based on LogP and molecular weight .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
